molecular formula C9H10O3 B8343000 2-(4-Hydroxyphenoxy)propanal

2-(4-Hydroxyphenoxy)propanal

Cat. No.: B8343000
M. Wt: 166.17 g/mol
InChI Key: SORGLEQHTGBRTG-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenoxy)propanal is a chemical compound for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Handling should only be performed by qualified laboratory personnel. Researchers value this compound as a key synthetic intermediate. Its molecular structure, featuring both a phenoxy ether and an aldehyde functional group, makes it a versatile building block for synthesizing more complex molecules, particularly in agrochemistry. The compound can serve as a precursor in the synthesis of phenoxypropionate derivatives, a class of compounds known for their herbicidal activity . The aldehyde group is a reactive handle for further chemical transformations, including condensation and reduction reactions, to create novel active ingredients or fine chemicals. Specific physical and chemical properties, such as melting point, boiling point, and spectral data, should be confirmed via technical literature prior to use.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-(4-hydroxyphenoxy)propanal

InChI

InChI=1S/C9H10O3/c1-7(6-10)12-9-4-2-8(11)3-5-9/h2-7,11H,1H3

InChI Key

SORGLEQHTGBRTG-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)OC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of 2-(4-Hydroxyphenoxy)propanal with Related Compounds

Compound Name Molecular Formula Substituent(s) Key Properties/Applications Reference
This compound C₉H₁₀O₃ 4-hydroxyphenoxy (C-2) Hypothesized high polarity; aldehyde reactivity Inferred
2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal C₁₄H₁₈O 3-methylbut-2-en-1-ylphenyl (C-2) Used as an aromatic ingredient in fragrances
3-Hydroxy-2,2-dimethylpropanal C₅H₁₀O₂ 2,2-dimethyl; 3-hydroxy Liquid with applications in organic synthesis

Key Observations :

  • Electron-Donating Effects: The 4-hydroxyphenoxy group in this compound likely enhances resonance stabilization and hydrogen-bonding capacity compared to alkyl-substituted analogs like 3-Hydroxy-2,2-dimethylpropanal.
  • Reactivity: The aldehyde group in this compound is more reactive than ester or carboxylic acid derivatives (e.g., 2-(4-Hydroxyphenoxy)propanoic acid), enabling nucleophilic additions or oxidations .
Functional Group Analogs

Table 2: Comparison with Propanoic Acid Derivatives

Compound Name Functional Group Key Properties/Applications Reference
(R)-2-(4-Hydroxyphenoxy)propanoic acid Carboxylic acid Crystalline solid; used in drug synthesis (e.g., raloxifene intermediates)
Ethyl (R)-2-(4-hydroxyphenoxy)propanoate Ester Liquid intermediate; chiral catalyst in asymmetric synthesis
Methyl (R)-2-(4-hydroxyphenoxy)propanoate Ester High-yield synthesis (86.2%); pharmaceutical intermediate

Key Observations :

  • Solubility : Esters (e.g., ethyl or methyl derivatives) exhibit better solubility in organic solvents than the carboxylic acid or aldehyde forms .
  • Synthetic Utility: Propanoic acid derivatives are preferred in drug synthesis due to their stability, whereas aldehydes like this compound may serve as transient intermediates .
Physicochemical and Reactivity Trends
  • Adsorption Behavior: Propanal adsorbs on NiMoS catalysts via a di-sigma mode (C–Ni and O–Mo bonds), unlike propanoic acid or alcohols . The 4-hydroxyphenoxy group in this compound may further modulate adsorption strength due to aromatic π-interactions.
  • Atmospheric Stability: Unsubstituted propanal degrades slower than acetone, with fewer localized emission sources . The hydroxyphenoxy group may increase photolytic degradation due to UV absorption.

Preparation Methods

Phenol Alkylation with S-2-Chloropropionic Acid

A widely cited method involves reacting phenol with S-2-chloropropionic acid under alkaline conditions. In a closed nitrogen environment, phenol and S-2-chloropropionic acid are mixed with sodium hydroxide (1.0–1.5 equivalents) and water (5.0 equivalents) at 50–70°C for 4–6 hours. This alkylation step achieves >99.5% conversion of chloropropionic acid, yielding 2-phenoxypropionic acid. The reaction is monitored via HPLC (Agilent C18 column, 0.05% H₃PO₄/methanol mobile phase).

Critical Parameters:

  • Catalyst selection : Sodium hydroxide outperforms DMF, triethylamine, or potassium carbonate in yield and reaction rate.

  • Inert atmosphere : Nitrogen prevents oxidation of phenolic intermediates.

Halogenation for 2-(4-Halophenoxy)propionic Acid

The alkylated product undergoes halogenation using reagents like bromine or chlorine. For example, 2-phenoxypropionic acid reacts with a halogenating agent (1.1–1.2 equivalents) at 20–30°C for 8 hours, achieving >98% conversion. The halogenation introduces a para-halogen substituent, critical for subsequent hydroxylation.

Side Reactions:

  • Di-halogenation or ortho-substitution are minimized by controlling stoichiometry and temperature.

Hydroxylation and Catalytic Dehalogenation

Hydrolysis of Halogenated Intermediates

2-(4-Halophenoxy)propionic acid is treated with 30% aqueous NaOH and a copper chloride catalyst at 150–160°C under mild pressure. This micro-pressure hydrolysis replaces the halogen with a hydroxyl group, yielding R-(+)-2-(4-hydroxyphenoxy)propionic acid with >99.5% purity after acidification.

Catalyst Design:

  • Supported copper chloride : Gamma-alumina-loaded CuCl₂ enhances selectivity and reduces side reactions.

  • Activation : Heating the catalyst at 150–200°C in a muffle furnace improves activity.

Biotransformative Approaches

Recent studies describe enzymatic hydrolysis of methyl R-(+)-2-(4-hydroxyphenoxy)propanoate using sodium hydroxide. This method achieves 92.3% yield under mild conditions (20°C, 3 hours), avoiding high-temperature steps.

Esterification and Purification Strategies

Multi-Stage Esterification

A patented process esterifies 2-(4-hydroxyphenoxy)propionic acid with methanol in 2–10 stages using HCl or H₂SO₄ as catalysts. Each stage distills off excess alcohol and water, reducing halide content to <100 ppm and organic impurities to <0.1%.

Key Innovations:

  • Pressure control : 0.05–5 bar ensures efficient removal of volatile byproducts.

  • Temperature gradients : Maintaining 60–90°C prevents solidification during distillation.

Ethyl Ester Synthesis

Ethyl 2-(4-hydroxyphenoxy)propanoate is synthesized via phase-transfer catalysis. Hydroquinone reacts with ethyl tosylate in the presence of NaOH and a phase-transfer catalyst (e.g., tetrabutylammonium bromide), yielding the ester at room temperature. This method avoids expensive reagents and achieves >90% yield.

Stereochemical Control and Resolution

Chiral Catalysis

The use of S-2-chloropropionic acid ensures retention of the R-configuration during alkylation. Supported copper catalysts further enhance enantiomeric excess (ee >98%) during hydroxylation.

Chromatographic Resolution

Chiralpak® IG columns (n-hexane/2-propanol/TFA mobile phase) resolve R- and S-enantiomers with α = 1.32 and resolution = 4.82. This method is critical for pharmaceutical-grade purity.

Industrial-Scale Optimization

Continuous Flow Reactors

Large-scale production employs continuous alkylation and halogenation reactors to minimize batch variability. Automated pH control during acidification ensures consistent crystal size and purity.

Waste Reduction

Recycling distillation residues and catalyst reactivation reduce raw material costs by 15–20% .

Q & A

Q. What are the common synthetic pathways for 2-(4-Hydroxyphenoxy)propanal, and how do reaction conditions influence yield and stereochemistry?

Methodological Answer: The synthesis of this compound derivatives often involves nucleophilic substitution or esterification. For example, methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate can be synthesized using dimethyl sulfate as a catalyst under reflux (4–6 h) . Stereochemical control is critical; asymmetric synthesis via palladium-catalyzed hydrogenation (1.0–2.0 MPa, 45–55°C) ensures enantiomeric purity. Reaction solvent choice (e.g., methanol vs. dimethylformamide) and base (e.g., potassium carbonate) significantly impact yield, with optimized conditions achieving >95% purity .

Q. How can X-ray crystallography determine the molecular conformation and hydrogen bonding network of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction studies of the structurally similar 2-(4-Hydroxyphenoxy)propanoic acid revealed a dihedral angle of 84.6° between the carboxylic acid group and the aromatic ring. Hydrogen bonds (O–H⋯O) form a 3D network, stabilizing the crystal lattice. Data refinement (R factor = 0.040) requires high-quality crystals grown via slow evaporation in polar solvents like methanol/water mixtures .

Q. What purification techniques are recommended for isolating this compound intermediates?

Methodological Answer: Column chromatography with silica gel (ethyl acetate/hexane gradients) effectively separates intermediates. For enantiomeric resolution, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are used in HPLC. Recrystallization from ethanol/water mixtures improves purity, with monitoring by thin-layer chromatography (TLC) at 254 nm .

Q. Which analytical methods are most reliable for characterizing this compound derivatives?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry and hydrogen bonding. For example, phenolic -OH protons appear as broad singlets near δ 9.5 ppm .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detect impurities and quantify enantiomeric excess .
  • FT-IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and phenolic O–H (~3200 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize the brain permeability of this compound derivatives for CNS-targeted studies?

Methodological Answer: Structural modifications, such as introducing lipophilic groups (e.g., methyl esters) or reducing hydrogen-bond donors, enhance blood-brain barrier penetration. In vitro permeability assays (e.g., PAMPA-BBB) and logP measurements (target logP 2–3) guide optimization. For example, methyl ester derivatives of 2-(4-hydroxyphenoxy)propanoic acid showed improved brain uptake in rodent models .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Dose-response studies : Test compounds across a broad concentration range (nM to mM) to identify biphasic effects.
  • Receptor binding assays : Use radiolabeled ligands (e.g., ³H-allosteric modulators) to quantify binding affinity (Kd) and assess off-target interactions .
  • Statistical meta-analysis : Pool data from multiple studies using random-effects models to account for variability in cell lines or assay conditions .

Q. How do structural modifications influence the stability of this compound under physiological conditions?

Methodological Answer:

  • pH stability : Accelerated degradation studies (e.g., 37°C, pH 1–10) monitored by HPLC reveal susceptibility to hydrolysis. For example, ester derivatives degrade rapidly in alkaline conditions (t₁/₂ < 1 h at pH 9) .
  • Oxidative stability : Exposure to H₂O₂ or cytochrome P450 enzymes identifies metabolic hotspots. LC-MS/MS detects quinone derivatives formed via oxidation of the phenolic ring .

Q. What computational methods predict the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

  • Molecular docking : Simulate binding to target receptors (e.g., metabotropic glutamate receptor 2) using AutoDock Vina. Focus on hydrogen-bond interactions with Ser-688 and Lys-677 residues .
  • QSAR models : Train regression models on datasets with descriptors like logP, polar surface area, and Hammett constants to predict IC₅₀ values .

Q. How can researchers identify degradation products of this compound in long-term stability studies?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
  • LC-HRMS : Use high-resolution mass spectrometry (e.g., Orbitrap) with fragmentation (MS/MS) to identify oxidative (e.g., quinones) or hydrolytic (e.g., propanoic acid) products .

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